4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine
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Description
“4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine” is an impurity in the synthesis of Donepezil , a nootropic. It is an inhibitor of acetylcholinesterase . The molecular formula of this compound is C17H23NO2 and it has a molecular weight of 273.37 .
Molecular Structure Analysis
The molecular structure of “4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine” can be represented by the SMILES stringCOc1cc2CC(CC3CCNCC3)C(=O)c2cc1OC
. This indicates that the molecule contains methoxy, indenyl, and piperidine functional groups.
Scientific Research Applications
Anticonvulsant Applications
4-((5,6-Dimethoxy-1H-inden-2-yl)methyl)piperidine derivatives have shown promise in anticonvulsant applications. Compounds with this structure increased the GABA level in rat brain, suggesting potential for treating seizures. For example, Siddiqui et al. (2012) synthesized derivatives that exhibited significant anticonvulsant profiles with low neurotoxicity (Siddiqui et al., 2012).
Acetylcholinesterase Inhibition
These compounds have also been studied for their potential as acetylcholinesterase inhibitors, which could be relevant for treating conditions like Alzheimer’s disease. Prasad et al. (2020) synthesized novel derivatives and evaluated their anticholinesterase activities, finding some to be effective inhibitors (Prasad et al., 2020).
Antimicrobial Properties
Several studies have explored the antimicrobial potential of derivatives of 4-((5,6-Dimethoxy-1H-inden-2-yl)methyl)piperidine. Patel et al. (2018) synthesized novel derivatives that showed promising antibacterial activity (Patel et al., 2018).
Research in Neurobiology
In neurobiology, derivatives of this compound have been synthesized and evaluated for their in vivo activity in studies of acetylcholinesterase. For instance, Lee et al. (2000) synthesized an analog of donepezil for potential use in acetylcholinesterase studies (Lee et al., 2000).
Corrosion Inhibition Studies
This compound has also been included in studies of corrosion inhibition. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron, highlighting its potential in material science (Kaya et al., 2016).
Structure and Synthesis
Understanding the structure and synthesis of these compounds is crucial for their application in various fields. Sudhakar et al. (2005) determined the crystal structure of a related compound, which is essential for understanding its chemical properties (Sudhakar et al., 2005).
Other Applications
These derivatives have been explored for various other applications, including as potential treatments for hyperglycemia and as insecticides. Kenchappa et al. (2017) synthesized derivatives that showed antihyperglycemic activity (Kenchappa et al., 2017), and Nair et al. (1986) studied their insecticidal properties (Nair et al., 1986).
properties
IUPAC Name |
4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h8,10-12,18H,3-7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXMLXIMMAUHBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(CC2=C1)CC3CCNCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine |
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